molecular formula H2S B081441 Sulfur-35 CAS No. 15117-53-0

Sulfur-35

Cat. No.: B081441
CAS No.: 15117-53-0
M. Wt: 36.985 g/mol
InChI Key: RWSOTUBLDIXVET-AKLPVKDBSA-N
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Description

Sulfur-35 (³⁵S) is a radioactive isotope of sulfur with a half-life of 87 days, emitting beta particles at 167 keV . It is widely utilized as a tracer in biological and industrial research due to its ability to integrate into sulfur-containing compounds such as proteins, chondroitin sulfate, and sulfolipids. Key applications include:

  • Metabolic Studies: Tracking sulfate-sulfur incorporation in fetal development , cartilage synthesis , and mucopolysaccharide turnover .
  • Industrial Applications: Investigating sulfur migration in rubber vulcanization and developing compact nuclear batteries .
  • Pharmaceutical Research: Labeling radioligands for receptor-binding assays (e.g., NPC1L1) .

Production methods involve neutron irradiation of potassium chloride (KCl), followed by cation exchange to isolate carrier-free ³⁵S from phosphorus-32 (³²P) .

Q & A

Basic Research Questions

Q. What are the critical physical properties of Sulfur-35 (S-35) that influence experimental design?

S-35 is a β⁻ emitter (0.167 MeV) with a half-life of 87.51 days , decaying to chlorine-35 (³⁵Cl). Its physical state (solid at 20°C) and moderate half-life necessitate careful timing for data collection and waste management. Key properties include:

PropertyValueSource
Half-life87.51 days
Decay modeβ⁻ emission
Biological half-life~623 days (internal exposure)
Critical handlingRequires hooded enclosures

Methodological Note : Optimize experimental timelines to align with decay kinetics. Use liquid scintillation counting for β⁻ detection, and account for biological retention in in vivo studies .

Q. How should S-35 be safely handled in laboratory settings?

S-35 poses risks due to β⁻ radiation and bioaccumulation (e.g., testicular concentration ). Mitigation strategies:

  • PPE : Safety glasses, double gloves, and lab coats.
  • Engineering controls : Remote tools (tongs) and fume hoods for volatile compounds .
  • Monitoring : Whole-body and finger dosimeters to track localized exposure .
  • Decontamination : Frequent surveys with Geiger-Müller counters .

Q. What is the standard protocol for calculating S-35 activity in GTP binding assays?

  • Data normalization : Express counts per minute (cpm) as a percentage of baseline (unstimulated) activity.

  • Equation :

    %Baseline=Stimulated cpmNon-specific bindingBaseline cpmNon-specific binding×100\% \text{Baseline} = \frac{\text{Stimulated cpm} - \text{Non-specific binding}}{\text{Baseline cpm} - \text{Non-specific binding}} \times 100
  • Controls : Include baseline (no agonist) and non-specific binding (excess unlabeled ligand) samples .

Advanced Research Questions

Q. How can discrepancies in S-35 tracer data arise between ashed and non-ashed bone samples?

  • Problem : Ashing (combustion) alters S-35 distribution in calcified tissues, leading to measurement bias.
  • Resolution : Statistical validation (e.g., t-test with p < 0.01 ) and method calibration using spiked controls.
  • Recommendation : Pre-treat samples with consistent protocols (e.g., acid digestion for non-ashed bones) .

Q. What experimental design considerations are critical for metabolic tracer studies using S-35 (e.g., methionine metabolism)?

  • Tracer purity : Use S-35-labeled methionine with specific activity >250 mCi/mmol to minimize background .
  • Sample collection : Time-series sampling to track incorporation into proteins (e.g., chondroitin sulfate in cartilage ).
  • Data interpretation : Normalize to biological half-life (623 days) and account for isotopic dilution in tissues .

Q. How can S-35 isotope ratios resolve ambiguities in detecting past biological activity (e.g., Martian mineral analysis)?

  • Principle : Autotrophic sulfur-metabolizing organisms fractionate isotopes, enriching sulfates with S-35.
  • Method : Separate sulfide/sulfate minerals via petrographic thin-section analysis, then measure S-35 ratios with mass spectrometry .
  • Challenge : Differentiate abiotic vs. biotic fractionation using control samples (e.g., hydrothermal simulations) .

Q. What statistical frameworks are recommended for resolving contradictory results in S-35 diffusion studies (e.g., in semiconductors)?

  • Case study : Diffusion of S-35 into silicon showed non-Fickian behavior due to "kick-out" mechanisms (self-interstitial interactions).
  • Validation : Compare experimental data with models (e.g., Boltzmann-Matano analysis) and use Arrhenius plots to isolate temperature-dependent anomalies .

Q. How should researchers address incomplete S-35 tracer recovery in in vivo systems (e.g., urinary excretion studies)?

  • Problem : S-35-labeled metabolites (e.g., ascorbate sulfate) may partition into non-target tissues or degrade.
  • Solution : Use dual-labeling (e.g., ¹⁴C + S-35) and co-chromatography to confirm metabolite identity .
  • Quantification : Correct for recovery efficiency using internal standards (e.g., synthetic S-35-labeled analogs) .

Q. Methodological Best Practices

  • Transparency : Document protocols in lab journals, including deviations and unreported data that might contradict conclusions .
  • Reproducibility : Provide raw cpm data, normalization steps, and statistical thresholds (e.g., EC₅₀/IC₅₀ calculations) in supplementary materials .
  • Ethical compliance : Avoid textual redundancy in publications; cite prior work rigorously .

Comparison with Similar Compounds

Comparison with Similar Isotopes and Compounds

Isotopic Tracers: Energy and Resolution

³⁵S is compared to other common tracers in Table 1:

Isotope Decay Mode Energy (keV) Half-Life Key Applications
³⁵S β⁻ 167 87 days Protein synthesis, sulfolipid metabolism
³H (T) β⁻ 18 12.3 years High-resolution autoradiography
¹⁴C β⁻ 156 5,730 years Long-term metabolic studies
³²P β⁻ 1,710 14.3 days DNA/RNA labeling, bone metabolism

Key Differences :

  • Resolution : ³⁵S’s higher beta energy (167 keV vs. ³H’s 18 keV) reduces resolution in autoradiography, limiting precise cellular localization .
  • Half-Life: ³⁵S’s 87-day half-life suits intermediate-term studies, contrasting with ³²P’s shorter half-life for rapid turnover processes .

Sulfur-Containing Compounds

A. Chondroitin Sulfate

  • ³⁵S Incorporation : 64–83% of ³⁵S in cartilage slices is isolated as chondroitin sulfate, synthesized primarily in chondrocytes . Age reduces incorporation rates: 10-day-old rats retain ³⁵S longer in skin extracts than 30- or 300-day-old rats .
  • Thyroid Dependence : Thyroidectomy decreases ³⁵S uptake in chondroitin sulfate by 50%, reversible with thyroxine supplementation .

B. Sulfolipids

  • Marine Sulfolipids: ³⁵S labels sulfonolipids in Ochromonas danica and Halobacterium cutirubrum, aiding structural elucidation .
  • Plant Sulfolipids : Chloroplast sulfolipids require ³⁵S for tracking sulfur metabolism in photosynthetic pathways .

C. Proteins and Keratin

  • Keratinization : ³⁵S-cystine localizes sulfur in epidermal proteins, with conflicting reports on synthesis sites (Malpighian cells vs. cornified layer) .

Key Research Findings

Developmental Biology

  • Fetal Transfer : ³⁵S transfers maternally to rat fetuses, with retention increasing with gestational age. By day 19, 40% of fetal ³⁵S is insoluble (likely in cartilage) .
  • Bone Metabolism : In ossifying cartilage, ³⁵S transitions from acid-insoluble (chondroitin sulfate) to acid-soluble forms, correlating with phosphorus deposition .

Toxicity and Comparative Toxicology

  • Avian Embryos: ³⁵S induces abnormalities similar to selenium but requires 20× higher doses than tellurium to achieve lethality .

Data Tables

Table 2: ³⁵S Distribution in Rat Tissues (24 Hours Post-Injection)

Tissue ³⁵S Concentration (Relative)
Intestinal Tract 100% (Highest)
Sternal Cartilage 80%
Bone Marrow 60%
Blood 40%

Table 3: Age-Dependent ³⁵S Turnover in Rat Skin

Age (Days) ³⁵S Retention (Half-Life)
10 48 hours
30 24 hours
300 12 hours

Properties

CAS No.

15117-53-0

Molecular Formula

H2S

Molecular Weight

36.985 g/mol

IUPAC Name

sulfane

InChI

InChI=1S/H2S/h1H2/i1+3

InChI Key

RWSOTUBLDIXVET-AKLPVKDBSA-N

SMILES

S

Isomeric SMILES

[35SH2]

Canonical SMILES

S

Key on ui other cas no.

15117-53-0

Synonyms

35S radioisotope
S-35 radioisotope
Sulfur-35

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Amine unit 530 was operated to substantially remove hydrogen sulfide vapors from sour gas streams using an MDEA contactor-regenerator loop. Hydrogen sulfide and carbon dioxide vapors resulting from the MDEA treatment process were collected in acid gas stream 534, exiting amine unit 530. Resultant sweet vapors were collected in sweet gas stream 532 and transferred from amine unit 530 to fractionator 540.
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Synthesis routes and methods II

Procedure details

consecutively reacting barium sulfide or strontium sulfide with excess sulfuric acid by cocurrent flowing to produce barium sulfate or strontium sulfate and hydrogen sulfide, discharging the hydrogen sulfide by degassing, then obtaining a suspension of barium sulfate or strontium sulfate after separating and washing treatment;
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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